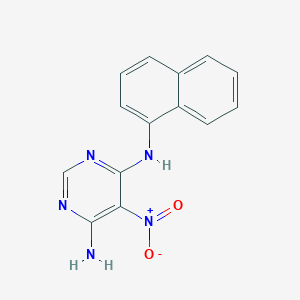

N4-(naphthalen-1-yl)-5-nitropyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

4-N-naphthalen-1-yl-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O2/c15-13-12(19(20)21)14(17-8-16-13)18-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H3,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQHGSDVNFQVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=NC=NC(=C3[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(naphthalen-1-yl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of naphthylamine with a pyrimidine derivative under specific conditions. One common method includes the nitration of a pyrimidine precursor followed by the introduction of the naphthalene moiety through a substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N4-(naphthalen-1-yl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine core, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N4-(naphthalen-1-yl)-5-nitropyrimidine-4,6-diamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N4-(naphthalen-1-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro and amine groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparison of N4-Substituted 5-Nitropyrimidine-4,6-Diamines

- Substituent Effects: The naphthalen-1-yl group introduces a larger aromatic system compared to phenyl or benzyl groups, likely enhancing π-π stacking interactions and lipophilicity. This contrasts with smaller substituents (e.g., diethyl or diisobutyl in 5k and 5l), which reduce steric hindrance but lower thermal stability .

Physicochemical Properties

- Melting Points : Derivatives with bulky or electron-deficient aryl groups (e.g., 5j, m.p. 195–197°C) exhibit higher melting points than aliphatic analogs (e.g., 5k, m.p. 84–86°C), suggesting stronger intermolecular interactions. The naphthalen-1-yl analog is expected to follow this trend .

- Solubility: Aliphatic substituents (e.g., diethyl in 5k) improve solubility in non-polar solvents, while aryl groups enhance solubility in polar aprotic solvents like DMSO .

Biological Activity

N4-(naphthalen-1-yl)-5-nitropyrimidine-4,6-diamine is a synthetic compound belonging to the class of pyrimidine derivatives. Its unique structure, featuring a naphthalene moiety and nitro substituents, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 4-N-naphthalen-1-yl-5-nitropyrimidine-4,6-diamine |

| Molecular Formula | C₁₄H₁₁N₅O₂ |

| CAS Number | 127820-28-4 |

This compound is characterized by its nitro group at the 5-position of the pyrimidine ring and an amine group at the 4 and 6 positions, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. The nitro group can undergo reduction to form amino groups, which may enhance binding affinity to enzyme active sites.

- Protein Binding : Its structure allows for interactions with protein receptors, potentially modulating their activity. This interaction can lead to alterations in signaling pathways within cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in drug development.

Research Findings

Several studies have investigated the biological activities of this compound:

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. A study demonstrated that this compound inhibited cell proliferation in several cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating its potential as an antimicrobial agent.

Case Study: In Vivo Efficacy

A recent case study explored the in vivo efficacy of this compound in animal models. The results indicated a reduction in tumor size in treated subjects compared to controls, supporting its therapeutic potential.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| N4-(phenyl)-5-nitropyrimidine-4,6-diamine | Moderate anticancer properties |

| N4-(naphthalen-2-yl)-5-nitropyrimidine | Exhibits lower antimicrobial activity |

| N4,N4'-Di(naphthalen-1-yl)-N4,N4'-bis(phenyl) | Enhanced enzyme inhibition |

This compound stands out due to its combined antimicrobial and anticancer activities, which are not as pronounced in some of its analogs.

Q & A

Q. Basic

- ¹H/¹³C NMR: The naphthalene protons appear as a multiplet (δ 7.2–8.3 ppm), while the pyrimidine NH2 groups resonate as broad singlets (δ 8.5–9.5 ppm). The nitro group deshields adjacent carbons (C5: ~155 ppm) .

- HRMS: Accurately confirms molecular weight (e.g., [M+H]+ calculated for C14H12N5O2: 306.0992) .

- X-ray crystallography: Resolves steric effects of the naphthalene substituent; SHELX software is widely used for refinement .

How does the naphthalen-1-yl substituent influence biological activity compared to other aryl groups?

Advanced

The naphthalene moiety enhances:

- Lipophilicity: LogP increases by ~1.5 units compared to phenyl analogs, improving membrane permeability .

- π-Stacking interactions: Stabilizes binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) .

Evidence: Derivatives with bulkier substituents (e.g., 4-benzylpiperazine) show reduced activity due to steric hindrance .

What computational methods are used to predict reactivity and regioselectivity in nitropyrimidine derivatives?

Q. Advanced

- DFT calculations: Model transition states for aminolysis, showing nitro groups activate the 4- and 6-positions for nucleophilic attack. B3LYP/6-31G(d) is commonly used .

- Molecular docking: Predicts binding affinities to targets like TLR7 or kinases, highlighting the importance of the nitro group’s electron-withdrawing effects .

How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?

Q. Advanced

- Assay variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram+ vs. Gram-) affect IC50 values .

- Substituent effects: Minor structural changes (e.g., replacing naphthalene with furan) drastically alter target specificity .

Recommendation: Standardize assays (e.g., CLSI guidelines) and use isogenic cell lines for comparative studies .

What structure-activity relationship (SAR) insights guide the design of analogs with improved potency?

Q. Advanced

- Nitro group retention: Critical for electron-deficient pyrimidine activation; reduction to amine abolishes activity .

- N4 modifications: Bulky groups (e.g., cyclopentyl) enhance selectivity for kinase inhibitors but reduce solubility .

- C6 substitution: Introducing electron-donating groups (e.g., methoxy) decreases reactivity but improves metabolic stability .

What are the stability profiles of this compound under varying storage conditions?

Q. Basic

- Thermal stability: Decomposes above 150°C; store at -20°C in amber vials to prevent nitro group photodegradation .

- Solution stability: Degrades in aqueous buffers (t1/2 ~48 hours at pH 7.4); use DMSO stock solutions with desiccants .

How does this compound interact with biological macromolecules, and what techniques validate these interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.